9-Hydroxypregn-4-ene-3,20-dione
Description
9-Hydroxypregn-4-ene-3,20-dione (9-OHPD) is a hydroxylated derivative of pregn-4-ene-3,20-dione (PD), a steroid backbone commonly associated with progesterone and related analogs. The hydroxyl group at the C-9 position is introduced via enzymatic action by 3-ketosteroid 9α-hydroxylase (Kst-9αH) . This modification significantly alters the compound's physicochemical properties and biological activity compared to its parent compound, PD. 9-OHPD has a molecular formula of C₂₁H₃₀O₃ and a molecular weight of 330.45 g/mol (calculated from PD’s molecular weight of 314.45 g/mol with an added hydroxyl group).
Properties
CAS No. |
15981-54-1 |
|---|---|
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(8S,9R,10S,13S,14S,17S)-17-acetyl-9-hydroxy-10,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-13(22)16-6-7-17-18-5-4-14-12-15(23)8-9-20(14,3)21(18,24)11-10-19(16,17)2/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19-,20+,21-/m1/s1 |
InChI Key |
RDBRKMZIODRVBD-LJGAWZCMSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3(C2CCC4=CC(=O)CCC43C)O)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3(C2CCC4=CC(=O)CCC43C)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pregn-4-ene-3,20-dione (PD)
- Molecular Formula : C₂₁H₃₀O₂
- Molecular Weight : 314.45 g/mol
- Key Features :
- Physicochemical Properties :
9-Fluoro-11β,16α-Dihydroxypregn-4-ene-3,20-dione
- Molecular Formula : C₂₁H₂₉FO₄
- Molecular Weight : 364.45 g/mol
- Key Features: Fluorination at C-9 and hydroxylation at C-11 and C-16 enhance glucocorticoid/mineralocorticoid activity. The fluorine atom increases metabolic stability and receptor binding affinity compared to non-halogenated steroids .
- Applications : Structural analogs (e.g., fludrocortisone) are used for anti-inflammatory and electrolyte-balancing effects .
(9β)-Pregn-4-ene-3,20-dione
- Molecular Formula : C₂₁H₃₀O₂
- Molecular Weight : 314.46 g/mol
- Key Features :
- Physicochemical Properties :
Fluorometholone
- Molecular Formula : C₂₂H₂₉FO₄
- Molecular Weight : 376.47 g/mol
- Key Features :
- Applications : Used in ophthalmic formulations for treating ocular inflammation .
Halcinonide
- Molecular Formula : C₂₄H₃₂ClFO₅
- Molecular Weight : 454.97 g/mol
- Key Features :
- Applications : Topical corticosteroid for psoriasis and dermatitis .
Comparative Data Table
Key Research Findings
- Hydroxylation Effects : The addition of a hydroxyl group at C-9 (as in 9-OHPD) reduces bioactivity compared to PD, likely due to steric hindrance at receptor-binding sites .
- Fluorination Impact: Fluorine substitution at C-9 increases metabolic stability and receptor affinity, as seen in fluorometholone and halcinonide .
- Stereochemical Influence : The β-configuration at C-9 in (9β)-PD diminishes activity, highlighting the importance of stereochemistry in steroid function .
Preparation Methods
Bromohydrin Formation and Epoxidation
The synthesis begins with 3β-acetoxypregn-5-en-20-one, which undergoes bromohydrin formation using bromine in aqueous acetic acid. This yields 5α-bromo-6β-hydroxy derivatives, critical for subsequent epoxidation. Treatment with lead tetra-acetate and iodine under irradiation generates the 6β,19-epoxide intermediate (e.g., 5α-bromo-6β,19-epoxy-3β-hydroxy-pregnan-20-one). The epoxide ring’s strain facilitates regioselective cleavage in later steps.
Acetoxylation at C-21
Epoxide intermediates are functionalized at C-21 using lead tetra-acetate in methanolic benzene with boron trifluoride catalysis. This acetoxylation introduces a 21-acetoxy group, stabilizing the molecule during subsequent reductions. For example, 5α-bromo-6β,19-epoxy-3β-hydroxy-pregnan-20-one reacts to form 21-acetoxy-19-hydroxy derivatives.
Reductive Cleavage Methods
Zinc-Dust-Mediated Ring Opening
The 6β,19-epoxide ring undergoes reductive cleavage using zinc dust in refluxing propan-2-ol containing acetic acid. This step converts the epoxide to a diol, with the C-19 oxygen becoming a hydroxyl group. For instance, 5α-bromo-6β,19-epoxy-3β-hydroxy-pregnan-20-one yields 19,21-dihydroxypregn-4-ene-3,20-dione after zinc treatment. The reaction is monitored via thin-layer chromatography (TLC), with typical completion within 3 hours.
Deacetylation and Oxidation
Post-reduction, the 21-acetate group is hydrolyzed using methanolic potassium carbonate, yielding the free 21-hydroxy compound. Oxidation of the 19-hydroxy group to a ketone (e.g., with chromium trioxide) followed by alkaline cleavage produces 21-hydroxy-19-nor derivatives, though this step is omitted in 9-hydroxy synthesis to retain the C-9 hydroxyl.
Functionalization and Protecting Group Strategies
Stereochemical Control via Acetate Protection
In routes involving 11β-hydroxylation, the 11β-hydroxy group is protected as its acetate to prevent undesired side reactions. For example, 11β-acetoxy-5α-bromo-6β,19-epoxy-pregnan-20-one resists oxidation during acetoxylation at C-21, ensuring high regioselectivity.
Ethynylation and Hydration
Alternative methods employ 17α-ethynyl groups to introduce C-21 functionalities. Epimerization of 17α-ethynyl-9α,17β-dihydroxyandrost-4-en-3-one followed by hydration yields 21-halogenated intermediates, which are converted to 21-acetoxy-9α-hydroxypregn-4-ene-3,20-dione. This approach avoids epoxide intermediates but requires rigorous temperature control to prevent rearrangement.
Analytical Characterization and Validation
Structural Elucidation via NMR
Nuclear magnetic resonance (NMR) spectroscopy confirms the C-9 hydroxyl group, with characteristic shifts at 4.41 ppm (AB quartet, Hz) for the 19-hydroxymethylene protons. The 20-keto group resonates at 2.18 ppm as a singlet in the -NMR spectrum.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 9-Hydroxypregn-4-ene-3,20-dione, and how can its purity be validated?
- Synthesis : Multi-step protocols often involve hydroxylation of progesterone analogs (e.g., via microbial or chemical oxidation) or modifications of pregnane derivatives. For example, epoxy-pregnene derivatives can be synthesized using regioselective epoxidation followed by hydroxylation .
- Validation : Purity is confirmed via HPLC with UV detection (λ = 240 nm for conjugated dienones) and FTIR spectroscopy to identify functional groups (e.g., ketones at ~1700 cm⁻¹, hydroxyl stretches at ~3400 cm⁻¹) .
Q. How should researchers safely handle this compound in laboratory settings?
- Follow UN GHS guidelines: Use chemical-impermeable gloves, avoid dust formation, and ensure ventilation. Spills should be contained using inert absorbents, and waste must be disposed of as hazardous organic material .
- First-aid measures include rinsing eyes with water (15 minutes) and using respiratory protection if inhaled .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Enzyme Immunoassay (EIA) : Cross-reactivity studies using CL425 antibodies (specific to progestogens) with validation via parallel dilution curves (R² ≥ 0.96) and intra-assay CV < 10% .
- LC-MS/MS : Provides higher specificity; use deuterated internal standards (e.g., d₉-progesterone) to correct for matrix effects .
Advanced Research Questions
Q. How can structural modifications of this compound enhance receptor binding specificity?
- Introduce fluorine or methyl groups at C6/C16 to modulate progesterone receptor (PR) affinity. For example, 16-methylene derivatives show dual agonistic/antagonistic PR activity depending on substitution patterns .
- Computational docking studies (e.g., AutoDock Vina) can predict binding poses using PR crystal structures (PDB: 1A28) .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
- Meta-analysis : Compare studies using standardized assays (e.g., PR transactivation assays vs. competitive binding). Account for variables like cell type (HeLa vs. T47D) and solvent (DMSO vs. ethanol) .
- Dose-response validation : Replicate experiments with internal controls (e.g., medroxyprogesterone acetate) to normalize inter-lab variability .
Q. What strategies optimize crystallization of this compound for X-ray diffraction studies?
- Use slow vapor diffusion with polar solvents (e.g., methanol/water). The compound’s high topological polar surface area (≈57.5 Ų) favors hydrogen-bonded networks but may require seeding for nucleation .
Q. How do hydroxylation patterns influence metabolic stability in vivo?
- Comparative pharmacokinetics : Administer radiolabeled (³H or ¹⁴C) analogs to track hepatic clearance. C9 hydroxylation reduces half-life compared to C21-hydroxylated derivatives (e.g., desoxycorticosterone) due to glucuronidation susceptibility .
Q. What experimental designs mitigate off-target effects in hormonal activity assays?
- Receptor profiling : Screen against a panel of nuclear receptors (e.g., AR, GR, ER) using reporter gene assays. For glucocorticoid cross-reactivity, use RU486 (mifepristone) as an antagonist control .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
